molecular formula C12H17FN2 B3091652 (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine CAS No. 1218039-62-3

(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine

Cat. No. B3091652
CAS RN: 1218039-62-3
M. Wt: 208.27 g/mol
InChI Key: NMGICMVQPPCKCW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine (FPMPA) is a synthetic compound that has a wide range of applications in research and medicine. FPMPA is known to possess a variety of biochemical and physiological effects, and is especially useful for studying the action of neurotransmitters in the brain.

Scientific Research Applications

(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine has a wide range of scientific research applications. It is used to study the action of neurotransmitters in the brain, as well as to investigate the effects of drugs on the central nervous system. This compound is also used to study the effects of drugs on the cardiovascular system, as well as to study the effects of drugs on the endocrine system. Additionally, this compound is used to study the effects of drugs on the immune system.

Mechanism of Action

(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine acts as a selective agonist of the serotonin 5-HT1A receptor. This receptor is located in various areas of the brain and is involved in the regulation of mood, anxiety, and cognition. This compound binds to the receptor and activates it, resulting in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to reduce anxiety, reduce stress, and improve mood. Additionally, this compound has been shown to reduce inflammation, improve cognitive performance, and reduce symptoms of depression.

Advantages and Limitations for Lab Experiments

(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine is a useful tool for laboratory experiments due to its specificity and selectivity for the 5-HT1A receptor. Additionally, this compound is easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. For example, this compound is not suitable for studying the effects of drugs on other types of receptors.

Future Directions

There are a number of potential future directions for research involving (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine. For example, further research could be done to explore the effects of this compound on other types of receptors, such as the dopamine receptor. Additionally, further research could be done to investigate the effects of this compound on other aspects of the central nervous system, such as learning and memory. Finally, further research could be done to explore the effects of this compound on other aspects of physiology, such as the cardiovascular and immune systems.

properties

IUPAC Name

(3S)-1-[(4-fluorophenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)8-15-7-1-2-12(14)9-15/h3-6,12H,1-2,7-9,14H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGICMVQPPCKCW-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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